molecular formula C7H3ClLiN3O2 B6191808 lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 2648941-19-7

lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B6191808
CAS No.: 2648941-19-7
M. Wt: 203.5
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Description

Lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: . These compounds are characterized by their fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves the following steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as 6-chloropyridazine derivatives and amines.

  • Introduction of the Carboxylate Group: : The carboxylate group is introduced through a reaction with a carboxylic acid derivative, often under basic conditions.

  • Lithium Salt Formation: : The final step involves the formation of the lithium salt, which can be achieved by treating the carboxylate with lithium hydroxide or lithium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction: : Amine derivatives.

  • Substitution: : Functionalized derivatives with various substituents.

Scientific Research Applications

Lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific structure and reactivity. Similar compounds include other imidazo[1,2-b]pyridazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

2648941-19-7

Molecular Formula

C7H3ClLiN3O2

Molecular Weight

203.5

Purity

95

Origin of Product

United States

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